molecular formula C26H25ClN4O2S B2563095 N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide CAS No. 1242860-21-4

N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

Cat. No.: B2563095
CAS No.: 1242860-21-4
M. Wt: 493.02
InChI Key: XYWJAGBFTGNNTD-UHFFFAOYSA-N
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Description

The compound, N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide, is a sophisticated molecule known for its multifaceted properties. This compound is characterized by its complex structure, which incorporates a variety of functional groups and ring systems, including chlorobenzyl, methylphenyl, piperidine, and carboxamide moieties, along with a thieno[3,2-d]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1: Synthesis typically begins with the preparation of the thieno[3,2-d]pyrimidine core via a multi-step reaction involving the cyclization of an appropriate precursor.

  • Step 2: The 3-methylphenyl group is introduced through a Friedel-Crafts alkylation, using an aryl halide as the alkylating agent.

  • Step 3: The piperidine ring is constructed via a reductive amination reaction with appropriate amine and ketone precursors.

  • Step 4:

Industrial Production Methods: Industrial synthesis often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. Typical conditions include controlled temperature and pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound undergoes oxidation reactions, particularly at the piperidine ring and the methylphenyl group.

  • Reduction: The carbonyl group at the thieno[3,2-d]pyrimidine core is reducible to its corresponding alcohol.

  • Substitution: Nucleophilic substitution reactions at the 2-chlorobenzyl group are common, given the presence of the halide.

Common Reagents and Conditions:

  • Oxidation: Reagents like KMnO₄ or H₂O₂ under acidic or basic conditions.

  • Reduction: LiAlH₄ or NaBH₄ in an inert atmosphere.

  • Substitution: Sodium or potassium salts under basic conditions for nucleophilic substitutions.

Major Products:

  • Oxidation: Formation of hydroxylated derivatives.

  • Reduction: Formation of reduced alcohol derivatives.

  • Substitution: Various substituted derivatives based on the attacking nucleophile.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry. Biology: It shows potential in binding to specific biological receptors, making it useful in biochemical assays. Medicine: Investigated for its therapeutic properties, particularly in the context of anti-inflammatory and anti-cancer activities. Industry: Used in the production of specialty chemicals and materials with advanced properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. It modulates biological pathways by binding to active sites or allosteric sites, thereby altering the function of these targets.

Molecular Targets and Pathways:

  • Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

  • Receptors: Binding to receptors, leading to modulation of signal transduction pathways.

Comparison with Similar Compounds

  • N-(2-chlorobenzyl)-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

  • N-(2-chlorobenzyl)-1-[7-(3-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

Biological Activity

N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a piperidine ring and a thieno[3,2-d]pyrimidine core, both of which are known for their diverse pharmacological properties.

Chemical Structure

The molecular formula of the compound is C22H24ClN3OC_{22}H_{24}ClN_3O with a molecular weight of approximately 375.90 g/mol. Its structural components include:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Thieno[3,2-d]pyrimidine Core : A bicyclic structure known for various biological activities.

Biological Activity Overview

The thieno[3,2-d]pyrimidine moiety has been reported to exhibit significant biological activities, including:

  • Antimicrobial Effects : Compounds containing thieno[3,2-d]pyrimidine structures have shown activity against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential efficacy in inhibiting tumor growth, particularly in specific cancer cell lines.
  • CNS Activity : Some derivatives have demonstrated neuroprotective effects and potential applications in treating neurological disorders.

Anticancer Activity

A study published in ResearchGate identified a novel anticancer compound through screening drug libraries on multicellular spheroids. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines (Fayad et al., 2019) .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thieno[3,2-d]pyrimidine scaffold may interact with specific protein kinases involved in cell signaling pathways. Such interactions could lead to the modulation of key cellular processes such as apoptosis and proliferation.

Case Studies

StudyFindings
Fayad et al. (2019)Identified anticancer activity through drug library screening on multicellular spheroids.
Interaction StudiesPreliminary data suggest binding affinity to protein kinases and potential modulation of signaling pathways.

Pharmacokinetics and Toxicology

Preliminary assessments indicate that this compound possesses favorable pharmacokinetic properties. Key observations include:

  • Absorption : Good intestinal absorption predicted.
  • Blood-Brain Barrier Penetration : Moderate ability to penetrate the blood-brain barrier may allow for CNS-targeted therapies.
  • Toxicity Profile : Early toxicity studies suggest low acute toxicity with an LD50 greater than 2000 mg/kg in rodent models.

Properties

CAS No.

1242860-21-4

Molecular Formula

C26H25ClN4O2S

Molecular Weight

493.02

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C26H25ClN4O2S/c1-16-5-4-7-18(13-16)20-15-34-23-22(20)29-26(30-25(23)33)31-11-9-17(10-12-31)24(32)28-14-19-6-2-3-8-21(19)27/h2-8,13,15,17H,9-12,14H2,1H3,(H,28,32)(H,29,30,33)

InChI Key

XYWJAGBFTGNNTD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)NCC5=CC=CC=C5Cl

solubility

not available

Origin of Product

United States

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